molecular formula C14H10N3O12PS2-4 B1239243 Ppads(4-)

Ppads(4-)

Cat. No. B1239243
M. Wt: 507.4 g/mol
InChI Key: PNFZSRRRZNXSMF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

5'-phosphonatopyridoxal-6-azobenzene-2,4-disulfonate is an organophosphate oxoanion obtained by deprotonation of the phospho and sulfo groups of 5'-phosphopyridoxal-6-azobenzene-2,4-disulfonic acid. It is an organophosphate oxoanion and an organosulfonate oxoanion. It is a conjugate base of a 5'-phosphopyridoxal-6-azobenzene-2,4-disulfonic acid.

Scientific Research Applications

Scientific Research Applications of PPADS(4-)

  • Neuroprotective Effects in Neuronal Injury

    • PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) has been shown to have neuroprotective effects in vivo. It accelerates functional recovery from microdialysis probe-induced disturbances in rat brain tissue, suggesting a potential for neuroprotection against neurological injuries (Krügel et al., 2001).
  • Protection Against Glutamate/NMDA Toxicity in Neurons

    • Studies demonstrate that PPADS can protect mouse cerebellar granule neurons against glutamate/NMDA-induced neuronal death. This protection occurs in a time- and dose-dependent manner, indicating the potential of PPADS in moderating NMDA receptor-mediated neurotoxicity through a calcium-independent mechanism (Lin et al., 2005).
  • Characterization of Inhibition Mechanisms in Neurons

    • Research using whole cell patch-clamp recording techniques has detailed the characteristics of PPADS inhibition of ATP-activated current in bullfrog dorsal root ganglion neurons. This study provides insights into the noncompetitive manner of PPADS inhibition, enhancing understanding of its pharmacological actions (Li, 2000).
  • Influence on Feeding Behavior and Dopamine Release

    • PPADS infused into the rat nucleus accumbens has been observed to suppress feeding-induced dopamine release and reduce food consumption. This suggests that PPADS might play a role in regulating feeding behaviors and associated neurotransmitter release (Kittner et al., 2000).

properties

Product Name

Ppads(4-)

Molecular Formula

C14H10N3O12PS2-4

Molecular Weight

507.4 g/mol

IUPAC Name

4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate

InChI

InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)/p-4

InChI Key

PNFZSRRRZNXSMF-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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